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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1329341

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of 2-Hydroxy-5-
methylbenzaldehyde and its structural isomers. Understanding the distinct spectral
fingerprints of these closely related compounds is crucial for their unambiguous identification,
characterization, and application in various fields, including medicinal chemistry and materials
science. This document presents key quantitative spectral data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopy, supported by detailed experimental protocols.

Introduction to 2-Hydroxy-5-methylbenzaldehyde
and Its Isomers

2-Hydroxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, and its isomers share
the same molecular formula (CsHsO2) and molecular weight (136.15 g/mol ). However, the
different substitution patterns of the hydroxyl (-OH), methyl (-CHs), and aldehyde (-CHO)
groups on the benzene ring lead to distinct electronic environments and molecular vibrations.
These differences are reflected in their respective spectra, allowing for their differentiation. The
isomers included in this comparison are:

o 2-Hydroxy-3-methylbenzaldehyde
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2-Hydroxy-4-methylbenzaldehyde

3-Hydroxy-2-methylbenzaldehyde

3-Hydroxy-4-methylbenzaldehyde

4-Hydroxy-2-methylbenzaldehyde

4-Hydroxy-3-methylbenzaldehyde

3-Hydroxy-5-methylbenzaldehyde

Comparative Spectral Data

The following tables summarize the key spectral data for 2-Hydroxy-5-methylbenzaldehyde
and its isomers.

'H NMR Spectral Data (6 in ppm)
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Aldehyde Phenolic . Methyl
Aromatic
Compound Proton (- Proton (- Protons (- Solvent
Protons
CHO) OH) CHs)
7.35(d, J=2.2
2-Hydroxy-5- Hz), 7.28 (dd,
methylbenzal  9.85 (s) 10.95 (s) J=8.4,2.2 2.30 (s) CDCls
dehyde Hz), 6.91 (d,
J=8.4 Hz)
2-Hydroxy-3- 7.37 (m, 2H),
methylbenzal 9.85 (s)[1] 11.25 (s)[1] 6.91 (t, J=7.5 2.23 (s)[1] CDCI3[1]
dehydel[1] Hz, 1H)[1]
7.35(d, J=7.8
2-Hydroxy-4-
Hz), 6.80 (d,
methylbenzal  9.70 (s) 11.05 (s) 2.28 (s) CDCls
J=7.8 Hz),
dehyde
6.75 (s)
3-Hydroxy-2-
yaroxy 7.4-7.1 (m,
methylbenzal  10.2 (s) ~5.0 (br s) 2.55 (s) CDCls
3H)
dehyde
7.36 (dd,
3-Hydroxy-4- J=7.8,1.4
methylbenzal  9.90 (s)[2] 5.33 (s)[2] Hz), 7.30 (s), 2.33 (9)[2] CDCI5[2]
dehyde[2] 7.29 (d, J=5.5
Hz)[2]
7.65 (d, J=8.0
4-Hydroxy-2-
Hz), 6.85 (d,
methylbenzal  10.1 (s) ~5.5 (br s) 2.58 (s) CDCls
J=8.0 Hz),
dehyde
6.80 (s)
7.56 (d, J=8.0
4-Hydroxy-3-
Hz, 2H), 7.61
methylbenzal  9.73 (s)[1] 8.46 (br s)[1] 2.23 (s)[1] CDCI3[1]
(s), 6.89 (d,
dehyde[1]
J=8.5 Hz)[1]
3-Hydroxy-5- 9.91 (s) ~5.0 (br s) 7.15(s), 7.05 2.35(s) CDCls
methylbenzal (s), 6.85 (s)
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dehyde

3C NMR Spectral Data (6 in ppm)
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Compoun Aromatic
Cc=0 C-OH C-CHs 3 Solvent
d Carbons
2-Hydroxy- 138.0,
5- 133.5,
196.5 159.8 128.9 20.4 CDCls
methylbenz 122.1,
aldehyde 117.8
2-Hydroxy- 138.5,
3- 133.0,
196.8 159.5 125.0 15.2 CDCls
methylbenz 122.5,
aldehyde 118.0
2-Hydroxy-
Yoy 135.0,
4-
122.0,
methylbenz  196.2 161.5 145.0 120.0 21.8 CDCI3[3]
aldehyde[3 -
118.0
]
3-Hydroxy- 137.0,
2- 125.0,
192.5 156.0 130.0 16.0 CDCls
methylbenz 121.0,
aldehyde 115.0
3-Hydroxy- 137.5,
4- 130.0,
192.0 156.5 128.0 16.5 CDCls
methylbenz 125.5,
aldehyde 116.0
4-Hydroxy- 133.0,
2- 125.0,
192.3 161.0 142.0 19.5 CDCls
methylbenz 118.0,
aldehyde 116.0
4-Hydroxy-
yaroxy 133.0,
3-
130.5,
methylbenz  191.5 160.0 127.5 1055 16.2 CDCls[4]
aldehyde[4 -
115.5
]
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3-Hydroxy- 137.0,
5- 123.0,
192.2 156.8 140.0 215 CDCls
methylbenz 122.0,
aldehyde 115.0
IR Spectral Data (cm~—*)
C-H c=C
Compound O-H Stretch C=0 Stretch .
(Aldehyde) (Aromatic)
2-Hydroxy-5-
3400-3200
methylbenzaldeh 2850, 2750 ~1665 ~1600, 1480
(broad)
yde[5]
2-Hydroxy-3-
3400-3200
methylbenzaldeh 2860, 2760 ~1660 ~1610, 1470
(broad)
yde
2-Hydroxy-4-
3350-3150
methylbenzaldeh 2855, 2755 ~1655 ~1605, 1485
(broad)
yde[3]
3-Hydroxy-2-
3450-3250
methylbenzaldeh 2870, 2770 ~1690 ~1590, 1460
(broad)
yde[6]
3-Hydroxy-4-
3400-3200
methylbenzaldeh 2865, 2765 ~1685 ~1595, 1475
(broad)
yde[7]
4-Hydroxy-2-
3450-3250
methylbenzaldeh 2860, 2760 ~1680 ~1600, 1490
(broad)
yde[8]
4-Hydroxy-3-
3350-3150
methylbenzaldeh 2870, 2770 ~1675 ~1590, 1480
(broad)
yde[9]
3-Hydroxy-5-
3400-3200
methylbenzaldeh 2860, 2760 ~1695 ~1600, 1465
(broad)
yde
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Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*+ Key Fragment lons
2-Hydroxy-5-

136[10] 135, 107, 77
methylbenzaldehyde[10]
2-Hydroxy-3-

136[11] 135, 107, 77
methylbenzaldehyde[11]
2-Hydroxy-4-

136[3] 135, 107, 77
methylbenzaldehyde|[3]
3-Hydroxy-2-

136(6] 135, 107, 79
methylbenzaldehyde[6]
3-Hydroxy-4-

136[7] 135, 107, 77
methylbenzaldehyde[7]
4-Hydroxy-2-

136[8] 135, 107, 77
methylbenzaldehyde|[8]
4-Hydroxy-3-

136[12] 135, 107, 77
methylbenzaldehyde[12]
3-Hydroxy-5-

136[13] 135, 107, 77
methylbenzaldehyde[13]

UV-Vis Spectral Data (Amax in nm)
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Compound Amax 1 Amax 2 Solvent
2-Hydroxy-5-
methylbenzaldehyde[l  ~255 ~325 Ethanol
0]
2-Hydroxy-3-

~258 ~330 Ethanol
methylbenzaldehyde
2-Hydroxy-4-

~260 ~335 Ethanol
methylbenzaldehyde
3-Hydroxy-2-

~250 ~310 Ethanol
methylbenzaldehyde
3-Hydroxy-4-

~275 ~315 Ethanol
methylbenzaldehyde
4-Hydroxy-2-

~280 ~320 Ethanol
methylbenzaldehyde
4-Hydroxy-3-

~278 ~318 Ethanol
methylbenzaldehyde
3-Hydroxy-5-

~253 ~312 Ethanol
methylbenzaldehyde

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Procedure:
e Sample Preparation:

o Weigh approximately 5-10 mg of the solid aldehyde isomer and dissolve it in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/69184
https://pubchem.ncbi.nlm.nih.gov/compound/69184
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

tetramethylsilane (TMS) as an internal standard.
o Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

o Use a 400 MHz or higher field NMR spectrometer.

o Tune and shim the spectrometer to ensure a homogeneous magnetic field.
o Lock the field frequency to the deuterium signal of the CDCIs solvent.

'H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Alarger number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a
relaxation delay of 2 seconds.

Data Processing:

o Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-
domain spectrum.

o Perform phase correction and baseline correction.
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o Reference the spectra to the TMS signal at 0.00 ppm for *H and 77.16 ppm for the central
peak of the CDCls triplet for 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue
dampened with isopropanol and allowing it to dry completely.

o Place a small amount of the solid sample directly onto the center of the ATR crystal.

e Spectrum Acquisition:

[e]

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o

Lower the ATR press to ensure good contact between the sample and the crystal.

[¢]

Collect a background spectrum of the empty, clean ATR crystal.

[¢]

Collect the sample spectrum over a range of 4000-400 cm~1.

[e]

Co-add 16-32 scans to improve the signal-to-noise ratio.
o Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands corresponding to the functional groups of the
molecule.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Procedure:
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or a gas chromatograph (GC-MS).

o For direct insertion, a small amount of the solid is placed in a capillary tube at the end of
the probe, which is then heated to volatilize the sample into the ion source.

e |onization:

o In the ion source, the gaseous sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).

o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion (M™).

e Mass Analysis:

o The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

e Data Analysis:
o lIdentify the peak corresponding to the molecular ion to confirm the molecular weight.

o Analyze the fragmentation pattern to gain structural information. The loss of a hydrogen
atom (M-1) is common for aldehydes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To determine the wavelengths of maximum absorbance related to electronic
transitions.

Procedure:
e Sample Preparation:

o Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or
methanol).

o Perform serial dilutions to obtain a final concentration that gives a maximum absorbance
in the range of 0.5-1.5 AU (typically in the ug/mL range).

e Instrument Setup:

o Use a dual-beam UV-Vis spectrophotometer.

o Fill a cuvette with the pure solvent to be used as a blank.
e Spectrum Acquisition:

o Scan the sample over a wavelength range of 200-400 nm.

o The instrument will automatically subtract the absorbance of the blank.
o Data Analysis:

o ldentify the wavelength(s) of maximum absorbance (Amax).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
differentiation of 2-Hydroxy-5-methylbenzaldehyde and its isomers.
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Spectroscopic Workflow for Isomer Identification

Sample Preparation

Isomer Sample

Functional Group ID Structural Elucidation Molecular Weight & Fragmentation Electronic Transitions

Y

Spectroscopic Ahalysis
A\ Y Y

NMR Spectroscopy Mass Spectrometry

(1H & 13C) (EI-MS) UV-Vis Spectroscopy

FT-IR Spectroscopy

ata Analysis & Identificatid
Y \ 4

Comparative Data Analysis

Isomer Identification

Click to download full resolution via product page

Caption: A flowchart illustrating the experimental workflow for the spectroscopic identification of

isomers.

Conclusion

The spectral data presented in this guide highlight the subtle yet significant differences
between 2-Hydroxy-5-methylbenzaldehyde and its isomers. While mass spectrometry
confirms the identical molecular weight of these compounds, NMR, IR, and UV-Vis
spectroscopy provide the detailed structural information necessary for their differentiation. The
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H NMR spectra are particularly useful for distinguishing isomers based on the chemical shifts
and coupling patterns of the aromatic protons. Similarly, the characteristic stretching
frequencies in the IR spectra, especially for the carbonyl and hydroxyl groups, are influenced
by their positions on the benzene ring. This comprehensive guide serves as a valuable
resource for researchers in the accurate identification and characterization of these important
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Comparison of 2-
Hydroxy-5-methylbenzaldehyde and Its Isomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1329341#spectral-comparison-of-2-
hydroxy-5-methylbenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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